molecular formula C18H27N5O4 B601062 N6-Octanoyl Cordycepin CAS No. 77378-05-3

N6-Octanoyl Cordycepin

Katalognummer: B601062
CAS-Nummer: 77378-05-3
Molekulargewicht: 377.44
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-Octanoyl Cordycepin is a N6-substituted Cordycepin derivative and an adenosine deaminase inhibitor . It has a molecular weight of 377.44 and a molecular formula of C18H27N5O4 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving various chemical and biological processes .


Chemical Reactions Analysis

Cordycepin has been found to have anti-proliferative and anti-inflammatory effects, and it activates AMPK, inhibits PI3K/mTOR/AKT, and represses the inflammatory response .

Wissenschaftliche Forschungsanwendungen

  • Interaction with Human Serum Albumin : Cordycepin, isolated from Cordyceps pruinosa, demonstrates potential therapeutic applications due to its binding with human serum albumin (HSA), which is critical for drug design and clinical applications (Meng et al., 2015).

  • Pharmacokinetic Enhancement : N-acyl-cordycepin derivatives, including N-octanoyl-cordycepin, show improved pharmacokinetic profiles, suggesting their potential as prodrugs to enhance the bioavailability and therapeutic efficacy of cordycepin (Wei et al., 2009).

  • Radiation Ulcer Prevention : Cordycepin has been found to prevent radiation ulcers in rodents by inhibiting cell senescence through the activation of NRF2 and AMPK pathways, which are potential therapeutic targets (Wang et al., 2019).

  • Anti-Inflammatory Properties : Studies indicate that cordycepin exerts anti-inflammatory effects, potentially useful in the treatment of various inflammatory disorders. It suppresses NF-kappaB activation and down-regulates inflammatory mediators (Kim et al., 2006).

  • Antitumor Activity : Cordycepin shows remarkable inhibitory effects on the growth of certain cancer cell lines, possibly through the stimulation of adenosine A3 receptors, indicating its potential use in cancer therapy (Nakamura et al., 2006).

  • Glioma Cell Apoptosis : Cordycepin induces apoptosis in glioma cells through the adenosine 2A receptor-p53-caspase-7-PARP pathway, suggesting its potential application in glioma therapy (Chen et al., 2014).

  • Effects on Melanogenesis : Cordycepin has shown inhibitory effects on melanogenesis, suggesting its potential application in depigmenting agents for cosmetic use (Jin et al., 2011).

  • Intervertebral Disc Degeneration : Cordycepin has shown potential in inhibiting inflammatory and matrix degradation in intervertebral disc cells, suggesting its use in treating intervertebral disc degeneration (Li et al., 2016).

  • Protein Synthesis and Cell Adhesion : Cordycepin has effects on signal transduction that lead to the inhibition of protein synthesis and cell adhesion, which are important in various biological processes (Wong et al., 2009).

  • Anticancer Mechanisms : Cordycepin's anticancer properties involve various molecular pathways, including MAPKs and GSK-3β, and its interaction with adenosine receptors and other receptors, highlighting its potential as an anticancer agent (Yoon et al., 2018).

Wirkmechanismus

Target of Action

N6-Octanoyl Cordycepin, a derivative of Cordycepin, primarily targets the protein ADAM17 . ADAM17 is a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also associates with adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .

Mode of Action

this compound inhibits the expression of ADAM17, thereby affecting the entry of SARS-CoV-2 . It also interacts with adenosine receptors, leading to the activation of the cAMP-PKA-StAR pathway and steroidogenesis . Furthermore, it has been found to suppress protein translation by inhibiting the mammalian target-of-rapamycin complex-1 (mTORC1) pathway .

Biochemical Pathways

The compound undergoes a biochemical transformation into cordycepin triphosphate (COR-tp) via a phosphorylation pathway . Due to the structural similarity between COR-tp and Adenosine Triphosphate (ATP), the former is frequently misrecognized as ATP, resulting in its incorporation into RNA .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .

Result of Action

this compound has been found to have significant effects on cell survival and proliferation. It consistently represses cell migration and cellular inflammation . It also has potential therapeutic effects, including the reduction of tumor growth, repression of pain and inflammation, protecting brain function, improvement of respiratory and cardiac conditions, and amelioration of metabolic disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it modulates the immune response within the tumor microenvironment

Zukünftige Richtungen

Cordycepin has excellent potential as a lead for drug development, especially for age-related diseases . Future studies of cordycepin synthesis, based on the illumination of cordycepin biosynthesis pathway, genetic engineering of the Cordyceps strain, or introducing microbes by virtue of synthetic biology will be the great potential strategies for cordycepin synthesis .

Eigenschaften

IUPAC Name

N-[9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13?,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOORYDEEUDEJJ-TWZXDDCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676078
Record name 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77378-05-3
Record name 9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-octanoyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.